2-{4-ethyl-5-[(4-methylbenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}thieno[2,3-b]quinoline
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Description
2-{4-ethyl-5-[(4-methylbenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}thieno[2,3-b]quinoline is a useful research compound. Its molecular formula is C23H20N4S2 and its molecular weight is 416.56. The purity is usually 95%.
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Scientific Research Applications
Synthetic Methodologies and Chemical Transformations
Pokhodylo and Obushak (2019) describe a synthesis process involving the reaction of methyl 2-azido-5-bromobenzoate with ethyl 4-(ethylsulfanyl)-3-oxobutanoate, leading to a complex heterocyclic compound through oxidation and treatment steps. This work exemplifies the synthetic versatility of thienoquinolines and related compounds in constructing intricate molecular architectures (Pokhodylo & Obushak, 2019).
Biological Applications
Ghorab, Ismail, and Abdala (2010) explored the biological activities of novel triazoloquinazolines and triazinoquinazolines, indicating the potential of such compounds in medicinal chemistry for their antipyretic and anti-inflammatory properties. Their work underscores the relevance of thienoquinoline derivatives in developing new therapeutic agents (Ghorab et al., 2010).
Material Science and Antioxidant Properties
Zhang et al. (2013) designed and synthesized 2-oxo-quinoline-3-carbaldehyde Schiff-base derivatives as novel antioxidants, demonstrating the applicability of quinoline derivatives in addressing oxidative stress and potentially in materials science for the development of antioxidant materials (Zhang et al., 2013).
Catalysis and Chemical Transformations
Donthireddy, Illam, and Rit (2020) discussed ruthenium(II) complexes with heteroditopic N-heterocyclic carbene ligands, highlighting the efficiency of these complexes in C-N bond formation via a hydrogen-borrowing strategy. This study points to the potential use of thienoquinoline derivatives in catalysis, facilitating the synthesis of complex molecules through efficient bond-forming reactions (Donthireddy et al., 2020).
Properties
IUPAC Name |
2-[4-ethyl-5-[(4-methylphenyl)methylsulfanyl]-1,2,4-triazol-3-yl]thieno[2,3-b]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4S2/c1-3-27-21(25-26-23(27)28-14-16-10-8-15(2)9-11-16)20-13-18-12-17-6-4-5-7-19(17)24-22(18)29-20/h4-13H,3,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDPSXFAYUCHSNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC2=CC=C(C=C2)C)C3=CC4=CC5=CC=CC=C5N=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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